Vabicaserin Hydrochloride
Description
Historical Context of Vabicaserin (B107045) Hydrochloride Development
Vabicaserin, also known by its code designation SCA-136, was developed by Wyeth. ama-assn.orgwikipedia.org The initial therapeutic claim for vabicaserin hydrochloride was for the treatment of schizophrenia. ama-assn.org The compound underwent preclinical and clinical evaluation to determine its potential efficacy and safety profile.
Classification within Pharmacological Agent Classes
This compound is classified as a selective serotonin (B10506) 5-HT2C receptor agonist. medchemexpress.comadooq.comncats.io This means it preferentially binds to and activates the 5-HT2C receptor subtype within the broader family of serotonin receptors. wikipedia.org Its high affinity and agonist activity at this specific receptor are central to its pharmacological effects. wikipedia.orgmedchemexpress.com The compound also exhibits antagonist activity at the 5-HT2B receptor and very weak antagonism at the 5-HT2A receptor. wikipedia.org
Table 1: Pharmacological Profile of Vabicaserin
| Receptor | Activity | Affinity (Ki or IC50) |
| 5-HT2C | Full Agonist | Ki = 3 nM, EC50 = 8 nM wikipedia.orgmedchemexpress.com |
| 5-HT2B | Antagonist | IC50 = 29 nM wikipedia.org |
| 5-HT2A | Weak Antagonist | IC50 = 1,650 nM wikipedia.org |
| 5-HT1A | Affinity | Ki = 112 nM medchemexpress.com |
Evolution of Research Trajectory and Therapeutic Focus
The research trajectory for vabicaserin initially focused on its potential as a novel antipsychotic for the treatment of schizophrenia. ncats.ionih.gov Clinical trials were conducted to evaluate its efficacy in patients with acute schizophrenia. researchgate.netclinicaltrials.gov The rationale for this focus was based on the understanding that activating 5-HT2C receptors could inhibit dopamine (B1211576) release in the mesolimbic pathway, a key mechanism believed to alleviate the positive symptoms of schizophrenia. wikipedia.org Furthermore, its potential to increase acetylcholine (B1216132) and glutamate (B1630785) levels in the prefrontal cortex suggested possible benefits for cognitive symptoms. wikipedia.org
Research also explored vabicaserin's potential as an anorectic for the treatment of obesity. wikipedia.orgncats.io However, despite these initial areas of investigation, the development of vabicaserin for schizophrenia and obesity was ultimately discontinued (B1498344). ncats.ionih.gov
Rationale for Serotonergic System Targeting in Neuropsychiatric Disorders
The serotonergic system, with its wide-ranging influence on the central nervous system, is a critical target for the treatment of neuropsychiatric disorders. frontiersin.orgnih.gov This system is involved in regulating mood, cognition, sleep, and appetite, among other functions. frontiersin.orgfrontiersin.org Dysfunctions in the serotonergic system have been implicated in a variety of conditions, including depression, schizophrenia, anxiety disorders, and autism. nih.govmdpi.com
Serotonin exerts its effects by binding to a diverse family of receptors, classified into seven main groups (5-HT1-7). nih.govfrontiersin.org The specific distribution and function of these receptor subtypes allow for targeted therapeutic interventions. nih.gov For instance, targeting the 5-HT2C receptor, as with vabicaserin, was based on preclinical evidence suggesting its role in modulating dopamine and other neurotransmitter systems implicated in psychosis and reward pathways. wikipedia.orgnih.gov The complexity of the serotonergic system and its interaction with other neurotransmitter systems, such as dopamine and GABA, make it a rich area for the development of novel pharmacotherapies for a wide range of brain disorders. nih.govmdpi.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPPENBDXAWXJC-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977679 | |
| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887258-94-8, 620948-34-7 | |
| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887258-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vabicaserin hydrochloride [USAN] | |
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| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS) | |
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| Record name | VABICASERIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Receptor Interactions of Vabicaserin Hydrochloride
Agonist Activity at Serotonin (B10506) 5-HT2C Receptors
Vabicaserin (B107045) demonstrates a high affinity and potent agonist activity at the 5-HT2C receptor, which is believed to be central to its pharmacological effects.
Receptor Binding Affinity Studies
In vitro binding assays have been crucial in determining the affinity of vabicaserin for the human 5-HT2C receptor. Studies using Chinese hamster ovary (CHO) cell membranes expressing the human 5-HT2C receptor have shown that vabicaserin displaces the radioligand ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine with a high affinity. nih.gov The reported inhibition constant (Ki) value is 3 nM. nih.govncats.iomedchemexpress.commolnova.comclinisciences.com This indicates a strong binding interaction between vabicaserin and the 5-HT2C receptor. Further research has indicated that vabicaserin exhibits over 50-fold selectivity for the 5-HT2C receptor compared to a range of other serotonergic, noradrenergic, and dopaminergic receptors. nih.govncats.iomedchemexpress.commolnova.comclinisciences.com Interestingly, vabicaserin shows a lower affinity of 22 nM for the antagonist binding site on the 5-HT2C receptor, as determined by labeling with [³H]mesulergine. ncats.iomedchemexpress.commolnova.comclinisciences.com
Functional Efficacy in Receptor Activation Assays
Functional assays confirm that vabicaserin acts as a potent and full agonist at the 5-HT2C receptor. nih.gov In studies measuring receptor-coupled calcium mobilization in transfected cells, vabicaserin stimulated this pathway with a half-maximal effective concentration (EC50) of 8 nM and a maximum effect (Emax) of 100%. nih.govncats.iomedchemexpress.commolnova.comclinisciences.com Another study reported an EC50 of 18 nM for the activation of 5-HT2C-mediated intracellular signaling. medkoo.com This robust activation of the 5-HT2C receptor is a key feature of vabicaserin's pharmacological profile.
Modulatory Effects on Other Serotonin Receptor Subtypes
While highly selective for the 5-HT2C receptor, vabicaserin also interacts with other serotonin receptor subtypes, albeit with different affinities and functional outcomes.
Affinity and Activity at 5-HT2B Receptors
The interaction of vabicaserin with the 5-HT2B receptor is complex and appears to be dependent on the experimental conditions. Binding studies have determined a Ki value of 14 nM for the human 5-HT2B receptor. nih.govncats.iomedchemexpress.commolnova.comclinisciences.com However, its functional activity at this receptor is variable. In transfected cells, vabicaserin has been shown to act as either an antagonist or a partial agonist, depending on the level of receptor expression. nih.govmedchemexpress.commolnova.comclinisciences.com In tissues that endogenously express 5-HT2B receptors, such as the rat stomach fundus and human colonic longitudinal muscle, vabicaserin did not induce a 5-HT2B receptor-dependent contraction. nih.gov Instead, it competitively antagonized the contractile responses to serotonin and α-methyl-5-HT, suggesting it acts as a 5-HT2B antagonist in these native tissues. nih.gov Similarly, in a model of hypersensitized 5-HT2B receptor function, vabicaserin failed to induce contraction and antagonized the effects of serotonin, consistent with 5-HT2B receptor antagonism. nih.gov
Affinity and Activity at 5-HT1A Receptors
Vabicaserin also displays a measurable affinity for the 5-HT1A receptor, although it is lower than its affinity for the 5-HT2C and 5-HT2B receptors. ncats.iomolnova.com Binding studies have reported a Ki value of 112 nM for the 5-HT1A receptor. ncats.iomedchemexpress.commolnova.comclinisciences.com The functional consequences of this interaction have not been as extensively characterized as its effects on the 5-HT2 receptor subtypes.
Receptor Selectivity Profiling and Comparative Analysis
Vabicaserin hydrochloride is a novel compound recognized for its selective agonist activity at the 5-hydroxytryptamine 2C (5-HT2C) receptor. nih.govresearchgate.net Its pharmacological profile has been extensively studied to determine its binding affinities and functional effects at various neurotransmitter receptors, particularly in comparison to other serotonergic receptors.
Receptor Binding and Functional Activity
Vabicaserin demonstrates high-affinity binding to the human 5-HT2C receptor. In studies using Chinese hamster ovary cell membranes, vabicaserin displaced the radioligand ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine from human 5-HT2C receptor sites with a Ki value of 3 nM. nih.govmedchemexpress.commolnova.com Functionally, it acts as a potent and full agonist at the 5-HT2C receptor, stimulating calcium mobilization with an EC50 of 8 nM and a maximum effect (Emax) of 100%. researchgate.netmedchemexpress.commolnova.comncats.ioclinisciences.com
While highly selective for the 5-HT2C receptor, vabicaserin also exhibits affinity for other serotonin receptors, albeit at lower levels. Its binding affinity for the human 5-HT2B receptor subtype is 14 nM. nih.govmedchemexpress.commolnova.com Further binding studies have indicated affinities for the 5-HT1A receptor with a Ki value of 112 nM. medchemexpress.commolnova.comclinisciences.com Vabicaserin shows over 50-fold selectivity for the 5-HT2C receptor compared to a range of other serotonergic, noradrenergic, and dopaminergic receptors. nih.govmedchemexpress.commolnova.com Interestingly, it exhibits a lower affinity for the antagonist binding site of the 5-HT2C receptor, labeled with [³H]mesulergine, with a Ki of 22 nM. medchemexpress.commolnova.comncats.io
The functional activity of vabicaserin at other 5-HT receptors is complex. It displays 5-HT2A receptor antagonism. researchgate.netmedchemexpress.comncats.io At the 5-HT2B receptor, its activity is dependent on the level of receptor expression in transfected cells, acting as either an antagonist or a partial agonist. researchgate.netmedchemexpress.comncats.io In tissues endogenously expressing 5-HT2B receptors, such as the rat stomach fundus and human colonic longitudinal muscle, vabicaserin did not induce contractions but instead acted as a competitive antagonist against 5-HT and α-methyl-5-HT. nih.gov Similarly, in a model of hypersensitized 5-HT2B receptor function, vabicaserin failed to induce contractions and antagonized 5-HT-induced responses, consistent with 5-HT2B receptor antagonism. nih.govresearchgate.net
Comparative Analysis
The receptor selectivity profile of vabicaserin distinguishes it from other serotonergic agents. For instance, while both vabicaserin and lorcaserin (B1675133) are 5-HT2C receptor agonists, they exhibit differences in their broader receptor interaction profiles. sci-hub.se In one study, vabicaserin was found to be less potent than lorcaserin but demonstrated high functional selectivity, with only a weak partial agonist effect at the 5-HT2A receptor. sci-hub.se However, in binding assays, it showed limited selectivity between the 5-HT2C and 5-HT2B receptors. sci-hub.se
The unique profile of vabicaserin as a potent 5-HT2C agonist with antagonistic properties at the 5-HT2A and 5-HT2B receptors has been a key focus of its development. nih.gov This combination of effects is thought to contribute to its specific pharmacological actions.
Interactive Data Tables
Table 1: Binding Affinities (Ki) of this compound at Various Receptors
| Receptor | Ki (nM) | Reference |
|---|---|---|
| Human 5-HT2C | 3 | nih.govmedchemexpress.commolnova.com |
| Human 5-HT2B | 14 | nih.govmedchemexpress.commolnova.com |
| Human 5-HT1A | 112 | medchemexpress.commolnova.comclinisciences.com |
Table 2: Functional Activity of this compound
| Receptor | Activity | EC50 (nM) | Emax (%) | Reference |
|---|---|---|---|---|
| Human 5-HT2C | Full Agonist | 8 | 100 | researchgate.netmedchemexpress.commolnova.comncats.ioclinisciences.com |
| Human 5-HT2A | Antagonist | - | - | researchgate.netmedchemexpress.comncats.io |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Lorcaserin |
| 5-HT |
| α-methyl-5-HT |
| [³H]mesulergine |
Mechanism of Action and Neurobiological Underpinnings
Impact on Dopaminergic Neurotransmission
Vabicaserin's primary mechanism involves the modulation of dopamine (B1211576), a key neurotransmitter in the brain's reward and motor systems. Its effects are notably region-specific, targeting distinct dopaminergic pathways.
Modulation of Mesolimbic Dopamine Release
Vabicaserin (B107045) has been shown to decrease extracellular dopamine levels in the nucleus accumbens, a critical component of the mesolimbic pathway. ncats.ioncats.ionih.gov This pathway is strongly associated with the positive symptoms of psychosis. By activating 5-HT2C receptors, vabicaserin inhibits dopamine release in this region, which is thought to be a key mechanism behind its potential antipsychotic effects. wikipedia.org Chronic administration of vabicaserin has been observed to significantly reduce the number of spontaneously active mesocorticolimbic dopamine neurons. nih.gov This targeted modulation of the mesolimbic system is a distinguishing feature of vabicaserin's neuropharmacological profile. ncats.ionih.gov
The activation of 5-HT2C receptors on GABAergic interneurons in the ventral tegmental area (VTA) leads to increased GABA release. nih.gov This, in turn, inhibits dopaminergic neurons, resulting in decreased dopamine levels in the nucleus accumbens. nih.gov
Effects on Striatal Dopamine Levels
In contrast to its effects on the mesolimbic pathway, vabicaserin does not significantly affect striatal dopamine levels. ncats.ioncats.ionih.gov This selectivity is a crucial aspect of its mechanism, as the nigrostriatal dopamine pathway is primarily involved in motor control. The lack of interference with striatal dopamine suggests a lower potential for motor side effects often associated with antipsychotic medications that have a broader impact on dopamine systems. nih.gov However, some studies in rodents have shown that at higher doses, vabicaserin can lead to a reduction in striatal dopamine levels. nih.gov
Regulation of Glutamatergic Neurotransmission
Vabicaserin has been found to increase extracellular glutamate (B1630785) levels in the medial prefrontal cortex of rats. nih.gov Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in the cognitive symptoms of psychosis. nih.gov By modulating glutamatergic neurotransmission, vabicaserin may offer potential benefits for cognitive function. wikipedia.org The interplay between serotonin (B10506) and glutamate systems is complex, with 5-HT2C receptor activation influencing glutamatergic neuron activity. nih.gov
Role in Neurobiological Models of Psychosis
The neurobiology of psychosis is multifaceted, with the dysregulation of dopaminergic and glutamatergic pathways being central hypotheses. mdpi.com Vabicaserin's ability to selectively decrease mesolimbic dopamine release without significantly impacting the striatum aligns with the dopamine hypothesis of schizophrenia, which posits that hyperactivity in the mesolimbic pathway underlies positive psychotic symptoms. ncats.ionih.gov Furthermore, its influence on prefrontal cortex glutamate levels addresses the glutamate hypothesis of schizophrenia, which suggests that deficits in glutamatergic function contribute to cognitive and negative symptoms. wikipedia.orgnih.gov
A quantitative systems pharmacology model has been utilized to predict the clinical efficacy of vabicaserin in schizophrenia by incorporating its effects on dopamine firing frequency, striatal cholinergic interneurons, and GABA interneurons. nih.govresearchgate.net
Interplay with Other Neurotransmitter Systems
Vabicaserin is a selective 5-HT2C receptor agonist, exhibiting high affinity for this receptor with a Ki value of 3 nM. medchemexpress.comresearchgate.net It has over 50-fold selectivity for the 5-HT2C receptor over a range of other serotonergic, noradrenergic, and dopaminergic receptors. ncats.ioncats.io While its primary action is at the 5-HT2C receptor, it also possesses affinity for the 5-HT2B and 5-HT1A receptors, with Ki values of 14 nM and 112 nM, respectively. ncats.iomedchemexpress.com Depending on the level of receptor expression in transfected cells, it can act as a 5-HT2A receptor antagonist and a 5-HT2B receptor antagonist or partial agonist. ncats.iomedchemexpress.com
Interactive Data Table: Vabicaserin Hydrochloride Receptor Binding Profile
| Receptor | Affinity (Ki) | Action |
|---|---|---|
| 5-HT2C | 3 nM medchemexpress.comresearchgate.net | Full Agonist medchemexpress.comresearchgate.net |
| 5-HT2B | 14 nM ncats.iomedchemexpress.com | Antagonist/Partial Agonist ncats.iomedchemexpress.com |
| 5-HT1A | 112 nM ncats.iomedchemexpress.com | --- |
| 5-HT2A | >50-fold lower than 5-HT2C ncats.ioncats.io | Antagonist ncats.iomedchemexpress.com |
Preclinical Investigations of Vabicaserin Hydrochloride
In Vitro Pharmacological Assays
In vitro studies have been crucial in elucidating the primary mechanism of action of vabicaserin (B107045), focusing on its activity at serotonin (B10506) (5-HT) receptors.
Vabicaserin has been identified as a potent and full agonist at the 5-hydroxytryptamine 2C (5-HT2C) receptor. researchgate.netnih.gov Functional assays measuring receptor-coupled intracellular signaling, specifically calcium mobilization, have demonstrated this activity. In cells transfected with the human 5-HT2C receptor, vabicaserin stimulated calcium mobilization with a high potency and efficacy. researchgate.netnih.govmedchemexpress.com
Depending on the level of receptor expression in transfected cells, vabicaserin also exhibited antagonist activity at the 5-HT2A receptor and either antagonist or partial agonist activity at the 5-HT2B receptor. researchgate.netnih.gov In tissues endogenously expressing 5-HT2B receptors, such as rat stomach fundus and human colonic longitudinal muscle, vabicaserin did not induce contractions on its own. researchgate.netnih.gov Instead, it competitively antagonized the contractile responses induced by 5-HT and α-methyl-5-HT, which is consistent with 5-HT2B receptor antagonism. researchgate.netnih.gov
Table 1: Vabicaserin Functional Activity Data
| Assay | Receptor | Activity | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |
|---|---|---|---|---|
| Calcium Mobilization | Human 5-HT₂C | Full Agonist | 8 nM researchgate.netmedchemexpress.comncats.io | 100% researchgate.netmedchemexpress.comncats.io |
| Functional Assays | Human 5-HT₂A | Antagonist | - | - |
Radioligand binding displacement assays have been used to determine the affinity of vabicaserin for various receptors. These studies were conducted using cell membranes prepared from Chinese hamster ovary (CHO) cells expressing specific human serotonin receptor subtypes.
Vabicaserin demonstrated a high affinity for the human 5-HT2C receptor, displacing the radioligand ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine with a Ki value of 3 nM. researchgate.netnih.govncats.io The compound showed more than 50-fold selectivity for the 5-HT2C receptor over a range of other serotonergic, dopaminergic, and noradrenergic receptors. researchgate.netnih.govncats.io
Further binding studies revealed that vabicaserin also possesses affinity for the human 5-HT2B receptor, with a Ki value of 14 nM as determined using [³H]5HT. researchgate.netnih.govmedchemexpress.com A lower affinity was observed for the 5-HT1A receptor, with a Ki of 112 nM. medchemexpress.comncats.io When tested at the 5-HT2C antagonist binding site labeled with [³H]mesulergine, vabicaserin exhibited a lower affinity of 22 nM. medchemexpress.comncats.io
Table 2: Vabicaserin Receptor Binding Affinity Data
| Receptor | Radioligand | Cell Type | Binding Affinity (Kᵢ) |
|---|---|---|---|
| Human 5-HT₂C | ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine | CHO Cells | 3 nM researchgate.netnih.govncats.io |
| Human 5-HT₂B | [³H]5HT | CHO Cells | 14 nM researchgate.netnih.govmedchemexpress.com |
| Human 5-HT₂C (antagonist site) | [³H]mesulergine | - | 22 nM medchemexpress.comncats.io |
In Vivo Behavioral Models of Central Nervous System Disorders
The effects of vabicaserin have been evaluated in several animal models to explore its potential utility in treating various CNS disorders.
The investigation of vabicaserin in models relevant to psychosis is based on the hypothesis that its 5-HT2C agonist activity could modulate dopamine (B1211576) pathways implicated in schizophrenia. nih.gov Preclinical studies in rodents have shown that vabicaserin selectively decreases extracellular dopamine levels in the nucleus accumbens without affecting dopamine levels in the striatum, indicating a mesolimbic-selective effect. ncats.ionih.gov This profile is consistent with the effects of some atypical antipsychotic drugs. nih.gov
Furthermore, chronic administration of vabicaserin has been found to significantly reduce the number of spontaneously active mesocorticolimbic dopamine neurons, while not affecting nigrostriatal dopamine neurons. nih.gov This selective reduction in mesocorticolimbic dopaminergic activity is a key mechanism thought to underlie the efficacy of treatments for the positive symptoms of schizophrenia. nih.govwikipedia.org
The 5-HT2C receptor system is known to play a role in the modulation of mood and anxiety. acs.orgresearchgate.net While many therapeutic strategies for depression and anxiety involve 5-HT2C receptor antagonism, the effects of agonists like vabicaserin have also been explored. researchgate.netresearchgate.net Activation of 5-HT2C receptors can influence the release of key neurotransmitters such as dopamine and norepinephrine (B1679862) in brain regions like the prefrontal cortex, which are involved in mood regulation. researchgate.net The therapeutic potential for 5-HT2C agonists in these disorders is an area of ongoing research, with preclinical models being used to understand the complex effects of modulating this receptor. acs.orgresearchgate.net
The 5-HT2C receptor is a well-established target for the regulation of appetite and energy balance. acs.org Agonism at this receptor is hypothesized to reduce food intake. Consequently, vabicaserin has been investigated in preclinical models of obesity. nih.govacs.org An in vivo feeding assay was utilized as an early screening tool in the development process of related 5-HT2C agonists, demonstrating that this mechanism can significantly reduce acute food intake in rats. researchgate.net Studies in mice with a targeted mutation of the 5-HT2C receptor gene have shown that these animals consume more food, leading to obesity, which underscores the receptor's role in metabolic regulation. acs.org
Exploratory Studies in Other Neurological Conditions (e.g., muscle relaxant, anticonvulsant properties)
The exploration of Vabicaserin hydrochloride's therapeutic potential beyond its primary indication of schizophrenia has been considered, particularly concerning its effects on other neurological conditions. The 5-HT2C receptor, which Vabicaserin selectively agonizes, is implicated in a wide array of physiological and pathological processes in the central nervous system. semanticscholar.orgresearchgate.net This has led to a theoretical basis for investigating its utility in conditions such as epilepsy and potentially as a muscle relaxant.
While the class of 5HT receptor agonists has been examined for anticonvulsant properties, specific preclinical studies detailing Vabicaserin's direct anticonvulsant effects are not extensively documented in available literature. google.com General research into the modulation of the 5-HT2C receptor indicates its involvement in seizure activity. For instance, studies on genetic and pharmacological models of absence seizures have investigated the role of 5-HT2A/2C receptors, suggesting that activation of these receptors could potentially block seizures. cardiff.ac.uk However, dedicated preclinical trials to formally assess Vabicaserin's efficacy as an anticonvulsant have not been prominently reported. Similarly, while other 5-HT2C agonists like lorcaserin (B1675133) have been evaluated in preclinical models for antiepileptic properties, Vabicaserin's development was primarily focused on schizophrenia and obesity before being discontinued (B1498344). researchgate.net
There is a notable lack of specific preclinical data regarding the potential muscle relaxant properties of this compound. drugbank.com Although some centrally acting drugs can possess such properties, dedicated studies to characterize this effect for Vabicaserin have not been identified in the reviewed scientific literature.
Preclinical Efficacy Assessments
Preclinical assessments of this compound were primarily focused on establishing its efficacy as a potential treatment for schizophrenia. semanticscholar.orgwikipedia.org These investigations utilized various in vitro and in vivo models to characterize its pharmacological activity as a selective and potent 5-HT2C receptor full agonist. researchgate.net
A key finding from preclinical studies is that Vabicaserin modulates dopamine pathways in a manner consistent with atypical antipsychotics. In rodent models, Vabicaserin demonstrated the ability to decrease dopamine levels in the nucleus accumbens, a brain region associated with the positive symptoms of schizophrenia, without significantly affecting dopamine levels in the striatum. nih.gov This mesolimbic selectivity is a desirable characteristic for an antipsychotic, as it suggests a lower risk of extrapyramidal side effects (motor disturbances) which are often associated with striatal dopamine blockade. nih.gov Furthermore, long-term administration in preclinical models showed a significant decrease in the number of spontaneously active mesocorticolimbic dopamine neurons, while nigrostriatal dopamine neurons remained unaffected. wikipedia.org
Studies in rats also revealed that Vabicaserin can increase the extracellular levels of glutamate (B1630785) in the medial prefrontal cortex. nih.gov This finding is significant as cognitive impairment is a core feature of schizophrenia, and this effect on glutamate may suggest a potential for improving cognitive function. nih.gov Preclinical models of psychosis further supported the antipsychotic potential of Vabicaserin. dovepress.comdovepress.com The compound's mechanism, distinct from direct dopamine receptor antagonism, offered the prospect of a novel therapeutic approach with potentially broader efficacy and improved safety. nih.gov
The table below summarizes key findings from preclinical neurochemical studies of Vabicaserin in rodents, illustrating its effects on dopamine and its precursor, DOPA.
Table 1: Effects of Vabicaserin on Neurotransmitter Systems in Rodent Models
| Parameter | Brain Region | Effect | Reference |
|---|---|---|---|
| Dopamine (DA) Levels | Striatum | 39% decrease | nih.gov |
| Dopamine VTA Firing | Ventral Tegmental Area | 40-65% decrease | nih.gov |
| DOPA Synthesis | Ventral Striatum | 39% decrease | nih.gov |
Preclinical Safety and Tolerability Assessments
Preclinical safety and tolerability assessments are critical for predicting a drug's behavior in humans. For this compound, a key area of investigation involved its metabolism and the comparison of metabolite profiles across different species, including those used in toxicology studies (mice, rats, dogs, monkeys) and humans. researchgate.net
These studies revealed significant inter-species differences in the metabolism of Vabicaserin. The primary metabolic pathway was identified as carbamoyl (B1232498) glucuronidation. researchgate.net Investigations found that the systemic exposure to the vabicaserin carbamoyl glucuronide (CG) metabolite, relative to the parent drug, varied substantially among species. The exposure ratio of CG to Vabicaserin was highest in humans, followed by monkeys, with mice and dogs showing lower ratios, and rats the lowest. researchgate.net This highlights the importance of understanding species-specific metabolism when extrapolating preclinical safety data to clinical scenarios. researchgate.net While Vabicaserin was reported to be well-tolerated in early clinical studies, these preclinical metabolic findings are crucial for interpreting toxicological outcomes from animal models. researchgate.netresearchgate.net
The table below presents the systemic exposure ratios of the main metabolite (CG) to the parent compound, Vabicaserin, in various species following oral administration.
Table 2: Systemic Exposure Ratio of Vabicaserin Carbamoyl Glucuronide (CG) to Vabicaserin
| Species | Approximate Systemic Exposure Ratio (CG:Vabicaserin) | Reference |
|---|---|---|
| Humans | Up to 29 | researchgate.net |
| Monkeys | ~12 | researchgate.net |
| Dogs | ~1.7 | researchgate.net |
| Mice | ~1.5 | researchgate.net |
Clinical Research and Therapeutic Explorations of Vabicaserin Hydrochloride
Clinical Trial Development Phases for Schizophrenia
The development of vabicaserin (B107045) for schizophrenia progressed through several clinical trial phases, designed to evaluate its safety, tolerability, and efficacy.
Phase I Clinical Studies in Healthy Subjects
Initial Phase I studies are fundamental in the clinical development of any new pharmaceutical compound. clinicaltrial.be These trials are primarily designed to assess the safety, tolerability, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and pharmacodynamics (the drug's effect on the body) of a new investigational drug in a small group of healthy volunteers. clinicaltrial.be This initial testing in a healthy population allows researchers to establish a preliminary safety profile before administering the drug to patients with the target condition. clinicaltrial.be
One such Phase I study for vabicaserin aimed to assess the bioavailability of four different oral formulations of the drug. clinicaltrials.gov This randomized, open-label, single-dose, four-period crossover study was conducted in healthy male subjects between the ages of 18 and 50. clinicaltrials.gov The primary objective was to determine the absorption rate of these formulations, while also gathering additional safety and tolerability data. clinicaltrials.gov
Phase II Clinical Studies in Acute Schizophrenia Exacerbation
Following the initial safety assessments in healthy individuals, vabicaserin advanced to Phase II clinical trials. These studies are designed to evaluate the drug's effectiveness in treating a specific condition and to continue monitoring its safety in a larger group of patients.
One significant Phase II trial was a six-week, randomized, double-blind, placebo-controlled study involving 314 hospitalized adult subjects experiencing an acute exacerbation of schizophrenia. researchgate.netnih.gov This study aimed to assess the efficacy, safety, and tolerability of vabicaserin. researchgate.netnih.gov Another Phase II trial evaluated the tolerability, safety, and efficacy of vabicaserin in adult patients with chronic schizophrenia. researchgate.net
The primary measure of efficacy in the six-week study for acute schizophrenia was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale (PANSS-PSS). researchgate.netnih.gov The PANSS is a widely used instrument for assessing the severity of symptoms in schizophrenia. Secondary efficacy endpoints included the PANSS Total score, PANSS Negative Subscale score, the Brief Psychiatric Rating Scale (BPRS), and the Clinical Global Impression-Severity (CGI-S) and a non-significant decrease versus placebo was observed for the 400 mg/day dose. researchgate.net
The results of this trial showed that vabicaserin demonstrated a statistically significant improvement on the primary endpoint at one of the tested doses compared to placebo. researchgate.netnih.gov Specifically, the lower dose group and the active comparator, olanzapine (B1677200), showed a significant improvement in the PANSS-PSS at week 6. researchgate.netnih.gov Both vabicaserin groups showed a significant improvement from baseline on the PANSS Negative subscale, while the placebo group worsened. researchgate.netnih.gov The lower dose of vabicaserin and olanzapine also demonstrated significantly greater improvement over placebo on the PANSS Total score. researchgate.netnih.gov
A separate clinical trial (NCT00563706) in adult patients with chronic schizophrenia, however, did not show a statistically significant difference from placebo in the change from baseline of the PANSS total score on Day 28. researchgate.net
Throughout the Phase II trials, the safety and tolerability of vabicaserin were closely monitored. In the six-week study of acute schizophrenia, vabicaserin was reported to be well-tolerated with no major safety concerns identified. researchgate.netnih.gov Notably, unlike the active comparator olanzapine, vabicaserin was not associated with weight gain. researchgate.netnih.gov Another study was designed to specifically evaluate the clinical safety and tolerability of vabicaserin in Japanese subjects experiencing a sudden worsening of their schizophrenia symptoms. clinicaltrials.govveeva.com
To better understand the therapeutic potential of vabicaserin, it was compared to an established antipsychotic, olanzapine. researchgate.netnih.gov In the six-week trial for acute schizophrenia, both the lower dose of vabicaserin and olanzapine were shown to be more effective than placebo on the primary endpoint. researchgate.netnih.gov Olanzapine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder. wikipedia.orgdrugbank.com
Another study in Japanese patients with worsening schizophrenia also included a comparison with an active comparator, risperidone. clinicaltrials.govveeva.com
Investigational Use in Bipolar Disorder
In addition to its investigation for schizophrenia, Pfizer was also developing vabicaserin for the treatment of bipolar disorder. ncats.io However, the development of vabicaserin for this indication was discontinued (B1498344) in the Phase II clinical trial stage. ncats.iospringer.com
Discontinuation of Clinical Development and its Implications for Research
The clinical development of vabicaserin hydrochloride, a selective 5-HT2C receptor agonist, for the treatment of schizophrenia was ultimately discontinued. nih.govncats.ionih.gov This decision followed the outcomes of Phase II clinical trials that did not sufficiently demonstrate the anticipated efficacy needed to proceed to later stages of development. clinicaltrials.govnih.gov
One key study, a Phase IIa, 6-week, randomized, double-blind, placebo-controlled trial (NCT00265551), provided mixed results. nih.gov While a 200 mg/day dose of vabicaserin showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) positive subscale compared to placebo, a higher dose of 400 mg/day did not produce a significant effect. nih.gov This lower dose also demonstrated improvements on the PANSS total score and the Clinical Global Impression-Severity (CGI-S) and Improvement (CGI-I) scales. nih.gov Notably, vabicaserin was well-tolerated and did not cause weight gain, a common side effect of other antipsychotic medications like olanzapine, which was used as a comparator in the study. nih.govresearchgate.net
However, a subsequent Phase II study (NCT00563706) evaluating vabicaserin in patients with chronic schizophrenia was terminated prematurely. clinicaltrials.govresearchgate.net The primary reason for this termination was the failure of all doses of vabicaserin to meet the primary efficacy objective, which was a significant change from baseline in the PANSS total score at day 28. clinicaltrials.gov
The discontinuation of vabicaserin's development has several implications for the field of psychiatric research, particularly concerning the role of the 5-HT2C receptor as a therapeutic target.
Key Findings from Vabicaserin Clinical Trials:
| Trial Identifier | Phase | Key Findings | Outcome |
| NCT00265551 | IIa | - 200 mg/day dose showed significant improvement in PANSS positive subscale vs. placebo. nih.gov - 400 mg/day dose did not show significant improvement vs. placebo. nih.gov - 200 mg/day dose showed improvement on PANSS total score, CGI-S, and CGI-I. nih.gov - Well-tolerated with no significant weight gain. nih.gov | Proof of concept achieved at the 200 mg/day dose. nih.gov |
| NCT00563706 | II | - Failed to meet the primary efficacy endpoint (change in PANSS total score). clinicaltrials.gov | Prematurely terminated. clinicaltrials.gov |
Implications of Vabicaserin's Discontinuation for Research:
| Implication Area | Detailed Implications |
| 5-HT2C Receptor Agonism as a Therapeutic Strategy | The mixed results and ultimate failure to consistently demonstrate robust efficacy raise questions about the viability of selective 5-HT2C agonism as a standalone treatment for the broad spectrum of schizophrenia symptoms. researchgate.netnih.gov While the mechanism showed promise for addressing positive symptoms without the metabolic side effects of other antipsychotics, its overall impact may be limited. nih.govnih.gov |
| Future Drug Development | The experience with vabicaserin underscores the complexities of targeting the serotonin (B10506) system for psychiatric disorders. nih.gov It highlights the need for a deeper understanding of the nuanced roles of different serotonin receptor subtypes and their interactions. nih.gov Future research may focus on compounds with more complex pharmacodynamic profiles or on identifying specific patient populations that may be more responsive to 5-HT2C agonism. |
| Understanding of Schizophrenia Pathophysiology | The vabicaserin trials contributed valuable data to the understanding of the role of the 5-HT2C receptor in schizophrenia. The observation of some efficacy, particularly on positive symptoms, supports the involvement of this receptor in the disease's pathophysiology. nih.govnih.gov However, the lack of broader efficacy suggests that targeting this pathway alone may be insufficient to address the multifaceted nature of the disorder. |
Despite the halt in its clinical development, the research conducted on vabicaserin has provided the scientific community with important insights into the potential and limitations of targeting the 5-HT2C receptor for the treatment of schizophrenia.
Pharmacokinetic and Metabolic Research of Vabicaserin Hydrochloride
Systemic Exposure Profiles in Preclinical Models
The systemic exposure of vabicaserin (B107045) and its metabolites has been evaluated in various preclinical models, including mice, rats, and dogs. nih.govmdpi.com Studies have shown that after oral administration, vabicaserin is extensively metabolized. nih.gov In rats, the plasma concentrations of vabicaserin were found to be significantly higher in female rats compared to male rats after a single oral dose, indicating gender differences in its kinetic behavior. mdpi.com However, such gender differences were not observed in dogs. mdpi.com
The bioavailability of vabicaserin also varies across species. In rats, the absolute oral bioavailability was determined to be 2.8% in males and 10.8% in females. mdpi.com In beagle dogs, the bioavailability was approximately 13.1%. mdpi.com The systemic exposure ratios of the major metabolite, carbamoyl (B1232498) glucuronide (CG), to the parent drug, vabicaserin, also showed significant species differences. After oral dosing, these ratios were approximately 1.5 in mice and 1.7 in dogs. nih.gov
Table 1: Systemic Exposure Ratios of Carbamoyl Glucuronide (CG) to Vabicaserin in Preclinical Models
| Species | Systemic Exposure Ratio (CG to Vabicaserin) |
| Mice | ~1.5 |
| Dogs | ~1.7 |
| Monkeys | ~12 |
| Humans | Up to 29 |
Comparative Metabolic Pathways Across Species
The metabolism of vabicaserin has been studied in vitro and in vivo across several species, including mice, rats, dogs, monkeys, and humans. nih.gov These studies have revealed three primary metabolic pathways: NADPH-dependent hydroxylation, NADPH-independent imine formation, and carbamoyl glucuronidation. nih.gov Following a single oral dose, vabicaserin is extensively metabolized in both animals and humans. nih.gov
Carbamoyl Glucuronide Formation and Species Differences
A significant finding in the metabolic profiling of vabicaserin is the species-dependent formation of vabicaserin carbamoyl glucuronide (CG). nih.gov This metabolite is predominant in humans and monkeys, with systemic exposure ratios of CG to vabicaserin reaching up to 29 and 12, respectively. nih.govscience.gov In contrast, CG is a major metabolite in mice and dogs but a relatively minor one in rats. nih.gov In rats, oxidative metabolism is the primary metabolic route. nih.gov Although not detected in the plasma or urine of rats, about 5% of the dose was found as CG in the bile, indicating that rats do possess the metabolic capacity for its formation. nih.gov
In vitro studies using liver microsomes have corroborated these in vivo findings. nih.gov In a CO2-enriched environment, CG was the main metabolite in dog and human liver microsomes and a major one in monkey and mouse microsomes. nih.gov However, only trace amounts of CG were formed in rat liver microsomes, where other metabolites were more prominent. nih.gov
Other Metabolite Identification
Besides carbamoyl glucuronidation, hydroxylation is a common metabolic pathway across all species studied, though with differing regional selectivity. nih.gov The formation of an imine metabolite also appears to be a shared pathway, with vabicaserin imine being observed in humans and hydroxyl imine metabolites found in mice, rats, and dogs. nih.gov Furthermore, a nitrone metabolite of vabicaserin was identified in dogs and humans but not in other species. nih.gov The secondary metabolism of primary metabolites through oxidation and conjugation leads to the formation of several additional metabolites in vivo. nih.gov
Blood-Brain Barrier Penetration and Distribution Studies
For a centrally acting drug like vabicaserin, the ability to cross the blood-brain barrier (BBB) is critical. Studies using carbon-11 (B1219553) labeled vabicaserin in positron emission tomography (PET) imaging have demonstrated that it has high initial BBB penetration and is retained in the brain. nih.govacs.org This high brain uptake was observed in both Sprague-Dawley rats and Papio anubis baboons. nih.gov
Despite its efficient penetration of the BBB, the binding of vabicaserin in the brain appears to be nonspecific. nih.govacs.org Pre-administration of unlabeled vabicaserin did not alter the brain uptake of the radiolabeled compound, suggesting a lack of specific, saturable binding to 5HT2C receptors under the experimental conditions. nih.gov Nevertheless, the favorable properties of high BBB penetration make vabicaserin a good candidate for further investigation and structural modification to enhance specific binding. nih.govacs.org Distribution studies in rats showed that vabicaserin was distributed to most tissues except the brain, with the highest concentrations found in the gastric tissue and intestinal areas. mdpi.com
Influence of Formulation on Pharmacokinetic Parameters
The formulation of a drug can significantly influence its pharmacokinetic properties. jocpr.com While specific studies detailing the influence of different vabicaserin hydrochloride formulations on its pharmacokinetics are not extensively available in the provided search results, general principles of pharmacokinetics suggest that factors such as the salt form and excipients can alter absorption and bioavailability. jocpr.comfda.gov For instance, the oral bioavailability of a drug can be affected by its solubility, which can be influenced by the formulation. semanticscholar.org The hydrochloride salt of vabicaserin is used in research, and its physicochemical properties would be a key determinant of its absorption profile from solid dosage forms. nih.gov
Considerations for Drug Interactions and Safety Research of Vabicaserin Hydrochloride
Potential for Pharmacodynamic Drug Interactions
Pharmacodynamic interactions occur when one drug alters the effect of another at its site of action. For vabicaserin (B107045), which acts on the central nervous system, the potential for interactions with other centrally acting agents is a key area of consideration.
The co-administration of vabicaserin with other Central Nervous System (CNS) depressants may lead to an additive or synergistic increase in CNS depressant effects, such as sedation and somnolence. drugbank.com Vabicaserin itself is classified as a CNS depressant. drugbank.com Therefore, combining it with other substances that have similar properties could potentiate these effects. The risk or severity of CNS depression can be increased when vabicaserin is combined with a wide range of medications. drugbank.com
Table 1: Examples of Potential Drug Interactions with Vabicaserin Hydrochloride and CNS Depressants
| Drug/Drug Class | Potential Interaction Effect |
| Azelastine | Increased CNS depressant activities. drugbank.com |
| Baclofen | Increased CNS depressant activities. drugbank.com |
| Benzodiazepines (e.g., Clonazepam) | Increased risk or severity of CNS depression. drugbank.com |
| Opioids (e.g., Fentanyl) | Increased risk or severity of CNS depression. drugbank.com |
| Tricyclic Antidepressants (e.g., Amitriptyline) | Increased risk or severity of CNS depression. drugbank.com |
| Antihistamines (e.g., Clemastine) | Increased risk or severity of CNS depression. drugbank.com |
| Antipsychotics (e.g., Amisulpride, Zuclopenthixol) | Increased risk or severity of CNS depression. drugbank.com |
| Barbiturates (e.g., Amobarbital) | Increased risk or severity of CNS depression. drugbank.com |
| General Anesthetics (e.g., Desflurane) | Increased risk or severity of CNS depression. drugbank.com |
| Muscle Relaxants (e.g., Atracurium besylate) | Increased risk or severity of CNS depression. drugbank.com |
| Sedative/Hypnotics (e.g., Zolpidem, Zopiclone) | Increased CNS depressant activities or adverse effects. drugbank.com |
As a serotonin (B10506) 5-HT2C receptor agonist, vabicaserin has the potential to interact with other serotonergic agents. nih.govwikipedia.org The primary concern with such combinations is the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. drugbank.com Caution is warranted when co-prescribing vabicaserin with other drugs that enhance serotonin neurotransmission. wileymicrositebuilder.com
Table 2: Examples of Potential Drug Interactions with this compound and Serotonergic Agents
| Drug/Drug Class | Potential Interaction Effect |
| Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine, Escitalopram) | Increased risk or severity of serotonin syndrome. drugbank.com |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Desvenlafaxine) | Increased risk or severity of serotonin syndrome. drugbank.com |
| Amphetamines (e.g., Amphetamine, Dextroamphetamine) | Increased risk or severity of serotonin syndrome. drugbank.com |
| Triptans (e.g., Frovatriptan) | Increased risk or severity of CNS depression. drugbank.com |
| Other Serotonergic Agents (e.g., Chlorphentermine, Dexfenfluramine) | Increased risk or severity of serotonin syndrome. drugbank.com |
Preclinical Toxicity Findings and Safety Signal Research (e.g., QT prolongation)
Preclinical safety evaluation is fundamental to identifying potential toxicities before human administration. For many psychotropic medications, a particular area of focus is cardiovascular safety, specifically the potential for QT interval prolongation. nih.gov Prolongation of the corrected QT (QTc) interval is a biomarker for an increased risk of Torsades de Pointes (TdP), a potentially fatal ventricular arrhythmia. nih.gov
While specific preclinical toxicology reports on this compound regarding QT prolongation are not extensively detailed in the provided search results, it is a standard and critical assessment for any new chemical entity targeting the central nervous system, particularly those in the antipsychotic class. nih.govdntb.gov.ua Second-generation antipsychotics as a class have been associated with varying degrees of risk for QTc prolongation, often by blocking the hERG potassium channels that are crucial for cardiac repolarization. nih.gov Given that vabicaserin was developed as a novel antipsychotic, its potential effect on cardiac ion channels would have been a subject of rigorous preclinical investigation. wikipedia.orgpatsnap.com
Clinical Safety and Tolerability Observations
The safety and tolerability of this compound have been evaluated in several clinical trials involving both healthy subjects and patients with schizophrenia. researchgate.netclinicaltrials.gov
Across multiple studies, vabicaserin has been reported to be generally safe and well-tolerated. researchgate.net In a 6-week, randomized, double-blind, placebo-controlled trial in adults with acute schizophrenia, vabicaserin was well tolerated with no major safety concerns or significant safety signals identified. nih.gov Similarly, studies assessing single and multiple ascending oral doses in healthy subjects and individuals with schizophrenia found the compound to be safe and well-tolerated. researchgate.net
Table 3: Summary of General Safety Findings from Vabicaserin Clinical Trials
| Study Population | Key Safety and Tolerability Findings | Reference |
| Adults with acute schizophrenia | Well tolerated with no major safety concerns or significant safety signals. nih.govresearchgate.net | nih.gov, researchgate.net |
| Healthy subjects (single ascending doses) | Safe and well tolerated. researchgate.net | researchgate.net |
| Subjects with schizophrenia (multiple ascending doses) | Safe and well tolerated. researchgate.net | researchgate.net |
| Japanese subjects with acute exacerbation of schizophrenia | A study was designed to evaluate clinical safety and tolerability. clinicaltrials.gov | clinicaltrials.gov |
A significant advantage observed in clinical trials with vabicaserin was its favorable metabolic profile compared to some other antipsychotic agents. Notably, in a study comparing vabicaserin to olanzapine (B1677200), it was found that olanzapine, but not vabicaserin, caused weight gain. nih.gov This lack of weight gain is a desirable feature, as metabolic side effects are a common concern with many antipsychotic medications. researchgate.net
Furthermore, preclinical evidence suggested that 5-HT2C agonists like vabicaserin could be effective without producing extrapyramidal side effects (EPS), which are motor-related symptoms commonly associated with drugs that block dopamine (B1211576) D2 receptors. nih.gov Vabicaserin's mechanism, which does not directly target dopamine receptors, is consistent with a lower propensity for such side effects. nih.gov
Absence of Metabolic Side Effects in Clinical Studies (e.g., weight gain)
This compound's mechanism as a potent 5-HT2C receptor agonist has been a key area of investigation, particularly concerning its metabolic profile. Activation of the 5-HT2C receptor is known to play a role in appetite regulation, with agonists of this receptor potentially reducing food intake and promoting satiety patsnap.comresearchgate.netmdpi.com. Preclinical studies suggested that 5-HT2C agonists could be effective in managing symptoms of schizophrenia without producing common side effects like weight gain nih.gov.
Clinical trial evidence has supported these early findings, demonstrating that Vabicaserin is not associated with the metabolic side effects, such as weight gain, that are frequently observed with other antipsychotic medications nih.govresearchgate.netresearchgate.net. This favorable metabolic profile distinguishes it from several other agents used in the treatment of schizophrenia.
A significant 6-week, randomized, double-blind, placebo-controlled study provided direct comparative evidence. In this trial (NCT00265551), hospitalized patients with acute schizophrenia were administered Vabicaserin (at 200 mg/day or 400 mg/day), olanzapine (15 mg/day), or a placebo nih.gov. The results clearly showed that while patients treated with olanzapine experienced weight gain, those treated with either dose of Vabicaserin did not nih.govresearchgate.netresearchgate.net. Both doses of Vabicaserin were reported to be well-tolerated, with no significant safety signals and a notable absence of weight gain nih.govresearchgate.net. This lack of impact on weight is a critical differentiator, as weight gain is a well-documented side effect of olanzapine and other antipsychotics, often affecting patient adherence and long-term health hcn.healthfrontiersin.org.
The table below summarizes the key findings regarding weight gain from the comparative clinical trial.
| Treatment Group | Mean Weight Change | Clinically Significant Weight Gain |
| Vabicaserin | No significant weight gain reported nih.govresearchgate.net | Not observed nih.govresearchgate.net |
| Olanzapine | Caused weight gain nih.govresearchgate.net | Observed researchgate.net |
| Placebo | No significant weight gain reported nih.gov | Not observed nih.gov |
Advanced Research Methodologies and Future Directions for Vabicaserin Hydrochloride
Application of Quantitative Systems Pharmacology Models
Quantitative Systems Pharmacology (QSP) represents a significant advancement in predicting the clinical efficacy of drugs by integrating data from various sources into a mechanistic, computer-based model. nih.govacs.org For Vabicaserin (B107045) hydrochloride, a QSP model was developed to forecast its effectiveness in treating schizophrenia. nih.govresearchgate.net
This sophisticated model combined:
In vitro and preclinical neurophysiology data: Information on Vabicaserin's interaction with the 5-HT2C receptor and its effects on neural circuits in animal models. nih.gov
Human imaging and postmortem data: Insights into the human brain's neurobiology relevant to schizophrenia. nih.govresearchgate.net
Clinical data: Information from previous clinical trials of other antipsychotic drugs. nih.gov
The QSP model was used to blindly predict the steady-state clinical efficacy of Vabicaserin as both a monotherapy and an adjunctive therapy for schizophrenia, with the primary outcome measured by the Positive and Negative Syndrome Scale (PANSS). nih.govresearchgate.net The model's predictions for Vabicaserin monotherapy showed a concentration-dependent improvement in PANSS scores, which were comparable to the results observed in a phase IIa clinical trial. nih.govresearchgate.netwikipedia.org
However, the model also predicted that at its clinical exposure limit, Vabicaserin would likely provide only a modest improvement in PANSS scores as a monotherapy and less than a four-point improvement when used as an adjunct to other antipsychotics. nih.govresearchgate.net This prediction suggested a limited clinical benefit in schizophrenia, and these findings were instrumental in informing the clinical development decisions for Vabicaserin. nih.govresearchgate.net The application of QSP modeling in this context highlights its power to translate complex biological data into actionable clinical predictions, thereby guiding drug development and potentially avoiding costly late-stage trial failures. acs.orgnih.gov
Table 1: Predicted vs. Observed PANSS Improvement for Vabicaserin Monotherapy
| Dosage (b.i.d.) | Predicted Mean PANSS Improvement (95% CI) | Observed Phase IIa Results |
|---|---|---|
| 100 mg | 5.12 (2.20, 8.56) | Comparable |
| 200 mg | 6.37 (2.27, 10.40) | Comparable |
Data sourced from studies on QSP modeling for Vabicaserin. nih.govresearchgate.net
Positron Emission Tomography (PET) Imaging Studies for Receptor Evaluation
Positron Emission Tomography (PET) is a non-invasive imaging technique crucial for in vivo drug development, allowing researchers to visualize and quantify drug-receptor interactions in the living brain. nih.gov To this end, Vabicaserin was radiolabeled with carbon-11 (B1219553) ([11C]Vabicaserin) to serve as a PET radiotracer for the 5-HT2C receptor. nih.govresearchgate.net
The primary goals of these PET studies were to evaluate the pharmacokinetics of [11C]Vabicaserin and its potential to specifically bind to and visualize 5-HT2C receptors in the brain. nih.gov Studies conducted in both rats and baboons demonstrated that while [11C]Vabicaserin readily crossed the blood-brain barrier and showed high brain uptake, it suffered from a critical drawback: high nonspecific binding. nih.govresearchgate.netacs.org
Key Findings from [11C]Vabicaserin PET Studies:
High Brain Penetration: The radiotracer successfully entered the central nervous system. nih.govresearchgate.net
High Nonspecific Binding: The signal detected by PET was not specifically from the binding of [11C]Vabicaserin to 5-HT2C receptors. This was confirmed in blocking studies where pre-administration of unlabeled Vabicaserin did not reduce the PET signal, indicating that the radiotracer was binding to other sites in the brain indiscriminately. nih.gov
This high nonspecific binding rendered [11C]Vabicaserin unsuitable for accurately quantifying 5-HT2C receptor occupancy or distribution. nih.govacs.org The experience with [11C]Vabicaserin underscores a significant challenge in the field: the development of a selective and specific PET radioligand for the 5-HT2C receptor remains a difficult but important goal for advancing the clinical development of drugs targeting this system. acs.org
High-Throughput Screening and Ligand Design Approaches
The discovery and optimization of selective 5-HT2C receptor agonists like Vabicaserin involve a combination of traditional medicinal chemistry and modern drug design techniques. While specific details on the initial high-throughput screening (HTS) campaign that led to Vabicaserin are not extensively published, the development of this class of compounds relies on principles of rational ligand design and structure-activity relationship (SAR) studies. proquest.com
Vabicaserin emerged from the exploration of tetrahydroquinoline-fused diazepine (B8756704) scaffolds. wikipedia.org The process typically involves:
Lead Identification: Initial screening of compound libraries to identify "hits" that show activity at the 5-HT2C receptor.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of chemical analogs to understand how modifications to the molecular structure affect potency, selectivity, and functional activity (agonist vs. antagonist). For Vabicaserin, this process led to a compound with high-affinity full agonism at the 5-HT2C receptor. wikipedia.org
Computational Modeling: As the three-dimensional structures of GPCRs like the 5-HT2C receptor have become available, structure-based drug design has become an invaluable tool. nih.gov Techniques such as molecular docking allow researchers to computationally predict how different ligands will bind to the receptor's active site. nih.govacs.org This helps in prioritizing the synthesis of compounds that are most likely to have the desired pharmacological profile.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with the 5-HT2C receptor. This "pharmacophore" can then be used to virtually screen large databases of compounds to find novel chemical scaffolds with the potential for 5-HT2C agonist activity. researchgate.net
The overarching goal of these approaches is to design ligands with high selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptors. researchgate.net Activation of 5-HT2A receptors can lead to hallucinogenic effects, while 5-HT2B receptor activation is associated with cardiac valvulopathy, making selectivity a critical aspect of drug design in this area. wikipedia.org
Genetic and Genomic Approaches to 5-HT2C Receptor Function
Genetic and genomic research provides fundamental insights into the role of the 5-HT2C receptor in health and disease, informing the development of targeted therapies. The gene encoding this receptor, HTR2C, is located on the X chromosome and has been the subject of extensive investigation. acs.orgresearchgate.net
Key areas of genetic and genomic research include:
Polymorphisms: Variations in the HTR2C gene sequence, known as single nucleotide polymorphisms (SNPs), have been linked to various conditions and treatment responses.
The Cys23Ser (rs6318) polymorphism has been associated with the clinical course of schizophrenia and bipolar disorder. acs.org The Ser23 variant is reported to be constitutively more active than the Cys23 variant. nih.govacs.org
The promoter polymorphism -759C/T (rs3813929) has been linked to the risk of antipsychotic-induced weight gain, a common side effect of medications that often have antagonist activity at the 5-HT2C receptor. acs.orgfrontiersin.org
These genetic variations can influence an individual's susceptibility to psychiatric disorders and their response to medications, highlighting the potential for pharmacogenomic approaches to personalize treatment. nih.gov
RNA Editing: The HTR2C receptor pre-mRNA is unique among G protein-coupled receptors in that it undergoes extensive A-to-I (adenosine-to-inosine) RNA editing. nih.govnih.gov This process occurs at five specific sites within the second intracellular loop, a region critical for G-protein coupling. nih.govpatsnap.com
This editing can theoretically generate up to 24 different protein isoforms from a single gene. nih.gov
These isoforms exhibit distinct pharmacological properties, including altered G-protein coupling efficiency and reduced agonist potency. nih.govnih.gov
Alterations in the pattern of HTR2C RNA editing have been observed in the brains of individuals with major depression and suicide victims, suggesting this mechanism may play a role in the pathophysiology of mood disorders. nih.govacs.org
Knockout Mouse Models: Genetically engineered mice lacking the Htr2c gene have been instrumental in elucidating the receptor's in vivo functions. These mice exhibit a distinct phenotype that includes hyperphagia (overeating), late-onset obesity, and a reduced response to serotonergic anorectic drugs, confirming the receptor's crucial role in regulating appetite and energy balance. acs.orgwikipedia.org
Table 2: Key Genetic Variations in the HTR2C Gene and Their Functional Implications
| Genetic Variation | Location | Functional Implication | Associated Conditions/Responses |
|---|---|---|---|
| Cys23Ser (rs6318) | N-terminal extracellular domain | Ser23 variant has higher constitutive activity | Schizophrenia, Bipolar Disorder, Antipsychotic Response acs.orgnih.gov |
| -759C/T (rs3813929) | Promoter region | Affects gene expression | Antipsychotic-induced weight gain, Obesity acs.orgfrontiersin.orgnih.gov |
| RNA Editing | Second intracellular loop | Creates multiple receptor isoforms with varied G-protein coupling and agonist potency | Major Depression, Suicide nih.govacs.orgnih.gov |
Exploration of Novel Therapeutic Targets and Indications for 5-HT2C Agonists
While initially investigated primarily for schizophrenia and obesity, the unique pharmacological profile of 5-HT2C receptor agonists like Vabicaserin suggests their potential utility across a range of other disorders. wikipedia.orgnih.gov Research is actively exploring new therapeutic avenues where modulation of the 5-HT2C receptor could be beneficial.
Emerging indications for 5-HT2C agonists include:
Substance Use Disorders (SUDs): There is substantial preclinical and emerging clinical evidence that 5-HT2C agonists can reduce the rewarding effects and self-administration of various drugs of abuse. nih.govacs.org
Alcohol Use Disorder (AUD): Studies with the selective 5-HT2C agonist lorcaserin (B1675133) showed it could reduce self-reported alcohol use and craving. researchgate.netproquest.comnih.gov
Psychostimulant Dependence: These agonists may attenuate the reinforcing properties of cocaine and methamphetamine. nih.govnih.govpatsnap.com
Nicotine Dependence: Lorcaserin has shown efficacy in smoking cessation trials, suggesting a broader role for this drug class in addiction. nih.govacs.org
Impulse Control Disorders: The serotonergic system is heavily implicated in regulating impulsivity. By modulating dopamine (B1211576) release in key brain circuits, 5-HT2C agonists are being investigated for conditions characterized by poor impulse control, such as pathological gambling. nih.govnih.govacs.org
Mood and Anxiety Disorders: Although Vabicaserin's development for depression was discontinued (B1498344), other selective 5-HT2C agonists have shown antidepressant-like effects in preclinical models. researchgate.netnih.gov Their mechanism, distinct from traditional SSRIs, offers a potential alternative for treatment-resistant depression or obsessive-compulsive disorder (OCD). researchgate.netnih.govnih.gov
The therapeutic potential of 5-HT2C agonists is rooted in their ability to modulate key neurotransmitter systems, particularly the mesolimbic dopamine pathway, which is central to reward, motivation, and reinforcement. nih.govnih.gov As our understanding of the nuanced roles of the 5-HT2C receptor grows, so too will the list of potential therapeutic applications for selective agonists like Vabicaserin. nih.govfrontiersin.org
Conclusion and Research Implications for Vabicaserin Hydrochloride
Summary of Key Research Findings
Vabicaserin (B107045) hydrochloride, a potent and selective 5-HT2C receptor agonist, has been the subject of several preclinical and clinical investigations, primarily for the treatment of schizophrenia. nih.govresearchgate.net Research has demonstrated its unique mechanism of action, which involves modulating dopamine (B1211576) release in specific brain regions. wikipedia.orgnih.gov
Preclinical studies in animal models revealed that vabicaserin selectively decreases extracellular dopamine levels in the nucleus accumbens without significantly affecting dopamine in the striatum. nih.govresearchgate.netnih.gov This mesolimbic selectivity suggested a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects, which are common with antipsychotics that block dopamine D2 receptors in the striatum. nih.gov Furthermore, chronic administration in rats was shown to decrease the number of spontaneously active mesocorticolimbic dopamine neurons, a characteristic shared with atypical antipsychotics. nih.gov Some preclinical evidence also indicated that vabicaserin could increase glutamate (B1630785) levels in the prefrontal cortex, suggesting potential benefits for cognitive symptoms associated with schizophrenia. wikipedia.orgnih.gov
Clinical research, most notably a 6-week, randomized, double-blind, placebo-controlled Phase 2 trial (NCT00265551), provided initial proof-of-concept for the efficacy of vabicaserin in patients with acute schizophrenia. nih.govresearchgate.net The study found that vabicaserin at a dose of 200 mg/day demonstrated a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale, the primary endpoint, compared to placebo. nih.govresearchgate.net This dose also showed significant improvements in the PANSS Total score and the Clinical Global Impression-Severity (CGI-S) and Improvement (CGI-I) scales. nih.gov Importantly, vabicaserin was well-tolerated and, unlike the comparator olanzapine (B1677200), was not associated with weight gain. nih.govresearchgate.net
| Endpoint | Vabicaserin (200 mg/day) vs. Placebo | Vabicaserin (400 mg/day) vs. Placebo | Olanzapine (15 mg/day) vs. Placebo |
|---|---|---|---|
| PANSS Positive Subscale (Primary) | Significant Improvement | Non-significant Decrease | Significant Improvement |
| PANSS Total Score | Significant Improvement | Trend Toward Improvement | Significant Improvement |
| PANSS Negative Subscale | Significant Improvement from Baseline | Significant Improvement from Baseline | Data not specified vs. Placebo |
| CGI-I and CGI-S | Significant Improvement | No Significant Improvement | Significant Improvement |
| Weight Gain | No significant weight gain | No significant weight gain | Significant weight gain |
Challenges and Limitations in Vabicaserin Hydrochloride Research
Furthermore, a subsequent Phase 2 study in Japanese patients (NCT00768612) was withdrawn before enrollment of its first participant, halting further investigation in that population. patsnap.comclinicaltrials.gov While a quantitative systems pharmacology model predicted a concentration-dependent improvement in PANSS scores, it also suggested that vabicaserin would offer only moderate efficacy as a monotherapy. nih.gov The model predicted that even at the highest tolerated exposures, the improvement in PANSS scores would be less than that typically seen with established antipsychotics. nih.gov The model also predicted limited additional benefit when used as an adjunctive therapy with other antipsychotics. nih.gov
These factors—the inconsistent dose-response, moderate efficacy, and the discontinuation of its clinical trial program—collectively represent significant limitations in the research and development of vabicaserin for schizophrenia. wikipedia.orgnih.gov
Unanswered Questions and Future Research Avenues
The discontinuation of vabicaserin's development left several important questions unanswered. The reason for the inverted dose-response curve, where a higher dose resulted in less efficacy, remains a key point of discussion and speculation. It could be related to receptor desensitization, the recruitment of opposing signaling pathways at higher concentrations, or other complex pharmacological effects that were not fully elucidated.
Future research avenues for compounds with a similar mechanism of action could include:
Exploring different patient populations: Investigating whether 5-HT2C agonists are more effective in specific subtypes of schizophrenia, such as in patients with prominent negative or cognitive symptoms, which preclinical data suggested might be areas of benefit. wikipedia.orgnih.gov
Investigating alternative dosing strategies: Studies could explore lower or more intermittent dosing regimens to avoid the potential for receptor desensitization or other paradoxical effects seen at higher doses.
Combination therapy: Although the systems pharmacology model was not highly optimistic, the unique presynaptic mechanism of 5-HT2C agonists could still theoretically offer synergistic effects with postsynaptic D2 receptor antagonists. nih.gov Further empirical studies could explore this potential.
Biomarker development: Identifying biomarkers that could predict a patient's response to a 5-HT2C agonist could help in targeting the therapy to individuals most likely to benefit, thereby improving the chances of success in clinical trials.
Broader Significance of 5-HT2C Receptor Agonism in Neuropsychopharmacology
The research into vabicaserin, while not leading to a new treatment for schizophrenia, has contributed to a broader understanding of the role of the serotonin (B10506) 5-HT2C receptor in neuropsychopharmacology. This receptor is a critical node in the central nervous system, regulating mood, anxiety, appetite, and reproductive behavior, largely through its modulation of dopamine and norepinephrine (B1679862) release. patsnap.comwikipedia.org
The development of selective 5-HT2C receptor agonists remains an area of significant interest for several therapeutic applications:
Obesity and Metabolic Disorders: The role of 5-HT2C receptors in appetite regulation is well-established, leading to the development of agonists for weight management. patsnap.comnih.gov
Mood and Anxiety Disorders: By modulating key neurotransmitter systems involved in mood regulation, 5-HT2C agonists are being investigated as potential treatments for depression and anxiety. patsnap.com
Substance Use and Impulse Control Disorders: Preclinical studies have shown that 5-HT2C agonists can reduce impulsivity and may have a role in treating addiction. nih.gov
The primary challenge in this field has been developing ligands with high selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptors. wikipedia.org Activation of 5-HT2A receptors can lead to hallucinogenic effects, while activation of 5-HT2B receptors has been linked to cardiac valvulopathy. nih.govwikipedia.org The story of vabicaserin underscores both the therapeutic promise and the inherent difficulties of targeting the 5-HT2C receptor. It serves as an important case study, highlighting the need for a deeper understanding of dose-response relationships and signaling pathways to successfully translate the potential of 5-HT2C receptor agonism into effective clinical treatments. nih.gov
Q & A
Q. What is the molecular structure and pharmacological target of vabicaserin hydrochloride?
this compound is a benzodiazepine derivative with the molecular formula C₁₅H₂₁ClN₂ and a molecular weight of 264.79 g/mol. It acts as a selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, with an EC₅₀ of 8 nM in functional assays . Its stereospecific structure, (9aR,12aS)-rel-(–)-configuration, is critical for receptor binding and activity .
Q. How is this compound typically characterized in vitro for receptor selectivity?
Receptor selectivity is validated using competitive radioligand binding assays and functional assays (e.g., calcium flux or GTPγS binding) across 5-HT receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT1A). For example, studies compare its EC₅₀ against 5-HT2A (e.g., TC-2153, a 5-HT2A inhibitor) and 5-HT2B (e.g., Ro60-0175) to confirm selectivity . Data should include concentration-response curves and statistical validation of receptor subtype specificity.
Q. What are the recommended methods for synthesizing and validating the purity of this compound?
Synthesis involves cyclopenta-pyrido-benzodiazepine core formation followed by stereospecific resolution and hydrochloride salt preparation . Purity is assessed via high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For novel batches, elemental analysis and X-ray crystallography may confirm structural integrity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported EC₅₀ values for 5-HT2C receptor activation?
Variations in EC₅₀ values may arise from differences in assay conditions (e.g., cell lines, transfection efficiency, detection methods). To resolve discrepancies:
Q. What experimental strategies are used to evaluate vabicaserin’s efficacy in animal models of schizophrenia?
Preclinical models include:
- MK-801-induced hyperlocomotion : Assess dose-dependent reduction in hyperactivity.
- Prepulse inhibition (PPI) tests : Measure sensorimotor gating improvements.
- Cognitive flexibility assays : Use operant conditioning tasks to evaluate reversal learning. Pharmacokinetic parameters (e.g., brain-to-plasma ratio) must be quantified to ensure adequate CNS penetration .
Q. How can researchers design studies to assess long-term safety and tolerance of this compound?
- Conduct chronic dosing studies in rodents (≥6 weeks) with endpoints including weight change, organ histopathology, and behavioral tolerance.
- Monitor receptor desensitization via repeated 5-HT2C functional assays.
- Compare plasma exposure levels (AUC, Cmax) between acute and chronic regimens to identify pharmacokinetic shifts .
Q. What methodologies are recommended for analyzing contradictory data between in vitro and in vivo efficacy?
- Pharmacokinetic bridging : Correlate in vitro EC₅₀ with free plasma/brain concentrations in vivo.
- Receptor occupancy studies : Use PET ligands (e.g., [¹¹C]SB242084) to confirm target engagement.
- Mechanistic off-target profiling : Screen for activity at GPCRs, ion channels, and transporters (e.g., hERG) to rule out confounding effects .
Q. How should researchers optimize experimental protocols for 5-HT2C receptor internalization studies?
- Use confocal microscopy with fluorescently tagged 5-HT2C receptors to visualize agonist-induced internalization.
- Quantify β-arrestin recruitment via bioluminescence resonance energy transfer (BRET).
- Compare time-course and concentration-dependent effects with reference agonists .
Methodological Notes
- Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting, including compound characterization and statistical methods.
- Ethical Compliance : For in vivo studies, follow institutional protocols for animal welfare and human subject research (if applicable).
- Safety Handling : Use appropriate PPE and ventilation when handling this compound, as specified in chemical safety sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
